molecular formula C5H7N3O B105190 4-Methoxypyrimidin-5-amine CAS No. 15579-82-5

4-Methoxypyrimidin-5-amine

Cat. No.: B105190
CAS No.: 15579-82-5
M. Wt: 125.13 g/mol
InChI Key: GNGTVTHIGJBTNV-UHFFFAOYSA-N
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Description

4-Methoxypyrimidin-5-amine is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

4-Methoxypyrimidin-5-amine derivatives have shown promise in cancer treatment. For instance, a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines demonstrated significant antiproliferative activity, with one compound showing high efficacy against MCF-7 and HepG2 cancer cell lines. This compound was found to inhibit tubulin polymerization and induce cell cycle arrest and apoptosis in the MCF-7 cell line (Liu, Wang, Peng, & Li, 2020).

Kinase Inhibition

Synthetic routes to novel 2,4-disubstituted-5-fluoropyrimidines were developed as part of a program to discover kinase inhibitors. This research highlights the potential of this compound derivatives in developing anticancer agents (Wada et al., 2012).

Antihypertensive Agent

A specific molecule, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been studied for its role in treating hypertension. It acts as a potential I1 imidazoline receptor agonist. The study included both experimental and theoretical techniques to investigate the molecular structure, suggesting its anti-hypertensive activity (Aayisha et al., 2019).

Herbicidal Activity

Deuterium substituted 2-pyrimidinyloxy-N-arylbenzylamines, derivatives of this compound, were synthesized for use as isotope internal standards in the quantitation of herbicide residues. These compounds have implications in the agricultural sector for managing herbicide use and ensuring food safety (Zheng-mi, 2014).

Analgesic and Anti-inflammatory Agents

Some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, derived from this compound, have been synthesized and evaluated for their analgesic and anti-inflammatory potential. Some of these compounds showed higher potency than standard drugs, with low ulcer indices (Chhabria, Bhatt, Raval, & Oza, 2007).

Properties

IUPAC Name

4-methoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-5-4(6)2-7-3-8-5/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGTVTHIGJBTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534113
Record name 4-Methoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15579-82-5
Record name 4-Methoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxypyrimidin-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g 4-methoxy-5-nitropyrimidine in 500 ml methanol are hydrated for 2.5 hours at 2 bar in the presence of 4.5 g Raney nickel. After filtration, the solution is concentrated. 8.0 g 5-amino-4-methoxypyrimidine having a melting point of 71° to 74° C. are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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